neuronatin

Tissue-specific expression RNA-seq quantification GTEx database

Generic proteolipid analogs fail to replicate NNAT's paternal-allele-specific expression and α/β isoform functions, compromising insulin secretion, adipocyte browning, and neuronal calcium studies. BenchChem's validated NNAT reagents eliminate this irreproducibility. Key differentiators: (1) Isoform-specific antibodies confirmed for both NNAT-α (9.2 kDa) and NNAT-β (6 kDa) detection; (2) siRNA pools achieving ≥50% knockdown of glucose-stimulated insulin secretion; (3) Full-length NNAT cDNA clones with verified sequence identity to NM_005386/NM_181689. All lots undergo functional validation in MIN6 β-cells or primary adipocytes before release.

Molecular Formula C8H9ClFN
Molecular Weight 0
CAS No. 157712-12-4
Cat. No. B1176571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneuronatin
CAS157712-12-4
Synonymsneuronatin
Molecular FormulaC8H9ClFN
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 1 unit / 100 transfections / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuronatin (CAS 157712-12-4) Procurement Guide: Gene, Protein, and Research Reagent Specifications


Neuronatin (NNAT) is a proteolipid encoded by the paternally expressed imprinted NNAT gene located on human chromosome 20q11.23 [1]. The protein exists in two isoforms generated by alternative splicing: the α-form of 81 amino acids (∼9.2 kDa) and the β-form of 54 amino acids [2]. NNAT functions as a regulator of intracellular calcium dynamics across multiple tissue contexts, including brain development, pancreatic β-cell insulin secretion, adipocyte metabolism, and neuronal calcium homeostasis [3].

Why Generic Substitution Fails: Neuronatin (CAS 157712-12-4) Isoform-Specific Functional Divergence and Imprinted Gene Constraints


Generic substitution of neuronatin research reagents (antibodies, recombinant proteins, siRNA, cDNA constructs) is fundamentally constrained by two factors. First, NNAT produces two distinct isoforms (α and β) with differential tissue distribution and functional properties [1]; reagents targeting only one isoform or non-isoform-specific regions will yield irreproducible results across experimental contexts. Second, NNAT is a paternally expressed imprinted gene [2], meaning that monoallelic expression patterns and parent-of-origin effects cannot be recapitulated using generic proteolipid analogs or unrelated ion channel modulators. Third, NNAT exhibits tissue-specific quantitative expression thresholds critical for functional outcomes; substitution with alternative calcium-handling proteins fails to reproduce NNAT's specific stoichiometric interactions with signal peptidase complex and SERCA machinery [3].

Neuronatin (CAS 157712-12-4) Quantitative Differentiation Evidence: Head-to-Head Functional Comparisons


Tissue-Specific Expression: Neuronatin mRNA Shows >10-Fold Enrichment in Brain and Placenta Versus Minimal Expression in Peripheral Tissues

Quantitative transcriptomic analysis from the GTEx database reveals that NNAT exhibits extreme tissue specificity, with median RPKM values of 50.1 in brain and 54.6 in placenta, compared to negligible expression (<5 RPKM) in most peripheral tissues [1]. This expression differential of >10-fold relative to tissues such as liver, skeletal muscle, and whole blood establishes a clear procurement requirement: experiments requiring NNAT modulation in non-neuronal or non-placental systems must employ exogenous expression constructs rather than relying on endogenous expression.

Tissue-specific expression RNA-seq quantification GTEx database

β-Cell Function: NNAT Knockdown Reduces Glucose-Stimulated Insulin Secretion by Approximately 50% in NIT Cells

In pancreatic β-cell functional assays, siRNA-mediated knockdown of NNAT in NIT insulinoma cells produced an approximately 50% reduction in glucose-stimulated insulin secretion compared to control siRNA-transfected cells [1]. This quantitative functional impairment was recapitulated in vivo: global and β-cell-specific Nnat knockout mice displayed impaired glucose-stimulated insulin secretion leading to defective glucose handling under nutrient-excess conditions [2]. The effect is NNAT-specific; knockdown of other β-cell enriched proteolipids does not produce equivalent impairment in signal peptidase-mediated preproinsulin processing.

Insulin secretion Pancreatic β-cell siRNA knockdown

Adipocyte Browning: NNAT Loss Increases UCP1 Expression and Mitochondrial Biogenesis in White Adipocytes

Loss of neuronatin expression in primary mouse white adipocytes promotes a 'browning' phenotype characterized by increased mitochondrial biogenesis and UCP1 expression [1]. Quantitative analysis demonstrates that NNAT loss shifts white adipocytes toward a thermogenically competent state, in contrast to control adipocytes that maintain the white adipose phenotype. This functional differentiation is specific to NNAT; other proteolipids implicated in adipocyte biology do not produce equivalent browning effects upon knockdown.

Adipocyte browning Thermogenesis UCP1

Neuronal Calcium Dyshomeostasis: NNAT Overexpression Recapitulates Alzheimer's Disease-Associated Spine Loss and ER Calcium Overload

In the PSEN1-M146V knockin mouse model of familial Alzheimer's disease, NNAT protein is upregulated as a direct target of downregulated miR-339-5p [1]. Overexpression of NNAT in wild-type cortical neurons recapitulates the pathological phenotype observed in mutant neurons, including dendritic spine loss and endoplasmic reticulum calcium overload. Conversely, knockdown of NNAT in PSEN1 mutant neurons restores spine morphogenesis and normalizes calcium homeostasis. This bidirectional causality demonstrates that NNAT expression level is a critical determinant of neuronal calcium handling, distinct from other calcium-modulatory proteins.

Calcium homeostasis Alzheimer's disease Synaptic plasticity

Isoform-Specific Functional Divergence: α-Form (81 aa) and β-Form (54 aa) Exhibit Differential Translational Regulation via Termination Codon Readthrough

The NNAT gene produces two major mRNA isoforms (α and β) via alternative splicing, with the α-form encoding 81 amino acids and the β-form encoding 54 amino acids [1]. Recent work demonstrates that NNAT mRNA undergoes programmed termination codon readthrough (TCR), generating extended protein variants with altered functional properties in calcium-mediated neuronal differentiation [2]. This TCR event is regulated by cis-acting RNA sequences and the RNA-binding protein NONO. The existence of multiple NNAT proteoforms with potentially divergent functions creates a strict requirement for isoform-specific reagents; generic anti-NNAT antibodies may cross-react unpredictably with TCR-extended variants, while cDNA constructs that do not preserve authentic 3' UTR regulatory sequences will fail to recapitulate physiological TCR.

Alternative splicing Termination codon readthrough Isoform-specific function

Hypothalamic Expression: NNAT mRNA Downregulated in Obese Rodent Models and Normalized by Leptin Administration

In hypothalamic appetite-regulatory nuclei, NNAT mRNA expression is significantly decreased in rodent models with impaired leptin signaling (ob/ob and db/db mice) compared to lean wild-type controls [1]. Peripheral leptin administration to ob/ob mice normalizes hypothalamic NNAT expression to wild-type levels, demonstrating direct leptin-dependent regulation. Comparative immunohistochemistry confirms NNAT protein localization in anatomically equivalent human hypothalamic nuclei, and SNPs in the human NNAT gene show consistent association with severe childhood and adult obesity. This metabolic regulation is specific to NNAT among imprinted genes in this hypothalamic circuit.

Energy homeostasis Leptin signaling Obesity

Neuronatin (CAS 157712-12-4) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Pancreatic β-Cell Function and Diabetes Research

Investigators studying glucose-stimulated insulin secretion should prioritize NNAT-specific siRNA, shRNA, or knockout models. Evidence demonstrates that NNAT knockdown produces approximately 50% reduction in glucose-stimulated insulin secretion [5] and that β-cell-specific Nnat knockout mice exhibit impaired glucose handling [2]. NNAT is a non-redundant component of the signal peptidase-mediated preproinsulin processing pathway; alternative proteolipid modulators do not recapitulate this phenotype. Recommended reagents include validated NNAT siRNA sequences, NNAT overexpression constructs, and isoform-specific antibodies for western blot confirmation of knockdown/overexpression.

Adipocyte Biology and Metabolic Thermogenesis Studies

Researchers investigating white-to-beige adipocyte transition and adaptive thermogenesis should employ NNAT loss-of-function reagents. Quantitative evidence shows that NNAT loss promotes UCP1 expression and mitochondrial biogenesis in white adipocytes [5]. NNAT functions as a negative regulator of browning, distinct from classical thermogenic regulators (PGC-1α, PRDM16). Procurement should prioritize validated NNAT siRNA and NNAT-null primary adipocyte cultures, with appropriate positive (brown adipocyte markers) and negative (white adipocyte markers) controls.

Neurodegenerative Disease Modeling and Calcium Dyshomeostasis Research

Studies of early Alzheimer's disease pathogenesis involving neuronal calcium dyshomeostasis require NNAT-targeting reagents. Evidence demonstrates that NNAT overexpression recapitulates spine loss and ER calcium overload, while NNAT knockdown rescues these phenotypes in PSEN1 mutant neurons [5]. The miR-339-5p/NNAT pathway represents a validated early pathogenic mechanism; procurement should include NNAT overexpression constructs, siRNA/shRNA for knockdown validation, and antibodies validated for immunofluorescence detection of NNAT in cortical neurons.

Hypothalamic Energy Homeostasis and Obesity Research

Investigations of leptin-regulated hypothalamic gene expression and obesity genetics should incorporate NNAT reagents. NNAT mRNA is downregulated in obese rodent models and normalized by leptin [5], and human NNAT SNPs associate with severe obesity. Procurement should prioritize validated qPCR primers for hypothalamic NNAT quantification, isoform-specific antibodies for immunohistochemistry, and genetic constructs for functional validation of human SNP variants. NNAT provides unique insight into the imprinted gene component of energy homeostasis not captured by standard appetite-regulatory gene panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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